molecular formula C12H17ClN2O B1347718 1-[2-(3-Chlorophenoxy)ethyl]piperazine CAS No. 401500-65-0

1-[2-(3-Chlorophenoxy)ethyl]piperazine

Cat. No.: B1347718
CAS No.: 401500-65-0
M. Wt: 240.73 g/mol
InChI Key: NOLKGPPCQCGBRP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]piperazine typically involves the reaction of 3-chlorophenol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be summarized as follows:

Chemical Reactions Analysis

1-[2-(3-Chlorophenoxy)ethyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the piperazine ring.

Scientific Research Applications

1-[2-(3-Chlorophenoxy)ethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]piperazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. The compound binds to specific receptors, altering their conformation and affecting the downstream signaling pathways . This modulation can lead to changes in neurotransmitter release and uptake, influencing various physiological processes .

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKGPPCQCGBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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